1-chloro-2-ethynyl-3-methylbenzene

Catalog No.
S6447598
CAS No.
2228993-04-0
M.F
C9H7Cl
M. Wt
150.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-chloro-2-ethynyl-3-methylbenzene

CAS Number

2228993-04-0

Product Name

1-chloro-2-ethynyl-3-methylbenzene

Molecular Formula

C9H7Cl

Molecular Weight

150.6

1-Chloro-2-ethynyl-3-methylbenzene, also known by its chemical formula C9H7Cl, is an aromatic compound characterized by a benzene ring with a chlorine atom and an ethynyl group (−C≡C−) attached to the second carbon and a methyl group (−CH₃) attached to the third carbon. This compound is notable for its unique structure, which imparts specific electronic and steric properties that influence its reactivity and applications in various fields.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles, leading to the formation of substituted alkenes.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized to form ketones or aldehydes, or reduced to yield alkenes or alkanes.

Research into the biological activity of 1-chloro-2-ethynyl-3-methylbenzene suggests potential interactions with various biomolecules. Its structure allows it to act as an electrophile, which may facilitate reactions with nucleophilic sites in biological systems. Studies indicate that derivatives of this compound could exhibit anti-inflammatory and anticancer activities, although specific biological assays are necessary for conclusive evidence.

The synthesis of 1-chloro-2-ethynyl-3-methylbenzene typically involves:

  • Electrophilic Aromatic Substitution: A common method includes the chlorination of 2-ethynyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is performed under controlled temperature and pressure conditions to ensure selective substitution.
  • Multi-step Synthesis: Industrial production may involve several steps, including the initial formation of the ethynyl group followed by chlorination. Optimizing reaction conditions is crucial for achieving high yields and purity.

1-Chloro-2-ethynyl-3-methylbenzene has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Scientific Research: The compound is utilized in studies investigating enzyme-substrate interactions and metabolic pathways.
  • Industrial Uses: It is employed in producing specialty chemicals and materials due to its unique reactivity.

Ongoing research investigates the interactions of 1-chloro-2-ethynyl-3-methylbenzene with other chemicals. These studies focus on its reactivity in substitution reactions, particularly how it interacts with nucleophiles. Understanding these interactions helps elucidate its behavior in various chemical synthesis processes and potential biological effects.

Several compounds share structural similarities with 1-chloro-2-ethynyl-3-methylbenzene. Here are a few notable examples:

Compound NameStructure DescriptionUnique Characteristics
1-Chloro-2-ethynylbenzeneLacks methyl group; has only one ethynyl substituentDifferent reactivity profile due to absence of methyl
1-Chloro-4-ethynylbenzeneEthynyl group at the para positionAffects reactivity compared to meta-substituted forms
3-Chloro-2-ethynyl-1-methylbenzeneMethyl group at different positionUnique steric effects due to methyl positioning
1-Ethynyl-2-isopropoxy-3-methylbenzeneContains isopropoxy instead of chloroDistinct solubility and reactivity properties

Uniqueness: The unique arrangement of substituents in 1-chloro-2-ethynyl-3-methylbenzene imparts distinct electronic properties that make it valuable for specialized applications in organic synthesis and research contexts. Its ability to participate in diverse

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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